![molecular formula C19H24N2O3S B4701069 3-{4-[(dimethylamino)sulfonyl]phenyl}-N-(1-phenylethyl)propanamide](/img/structure/B4701069.png)
3-{4-[(dimethylamino)sulfonyl]phenyl}-N-(1-phenylethyl)propanamide
Overview
Description
This compound belongs to a class of chemicals that may exhibit a wide range of biological activities due to their structural features. Such compounds have been studied in the context of pharmaceutical and therapeutic applications, particularly focusing on their synthesis, molecular structure, chemical reactions, physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves complex reactions that tailor specific functional groups to achieve desired biological activities. For instance, the synthesis of polyetherimides, a related polymer, involves polycondensation reactions that result in high-performance materials with excellent thermal stability and mechanical properties (Chayka et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds like "3-{4-[(dimethylamino)sulfonyl]phenyl}-N-(1-phenylethyl)propanamide" is crucial for their function. The structural features, such as the presence of the sulfonyl group, significantly influence their chemical reactivity and biological activity. Analysis of molecular structures through theoretical and experimental approaches helps understand the nature of interactions within the compound and its environment (Kiefer, Noack, & Kirchner, 2011).
Chemical Reactions and Properties
The chemical reactions involving compounds with sulfonyl groups, such as sulfonamides and sulfamide derivatives, are of significant interest due to their broad spectrum of biological activities. These activities range from antimicrobial to anticancer properties, depending on the structural modifications and the nature of the substituents (Carta, Scozzafava, & Supuran, 2012); (Reitz, Smith, & Parker, 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and thermal stability, are influenced by the molecular structure. Compounds with dimethyl sulfoxide (DMSO) demonstrate a range of physical properties that make them suitable for various applications, including as solvents and cryoprotectants (Yu & Quinn, 1998).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are critical for the compound's function and application. Studies on compounds like dimethyl sulfoxide (DMSO) reveal their role as free radical scavengers, highlighting their potential therapeutic applications in reducing tissue damage from oxidative stress (Bh, 2001).
Mechanism of Action
Target of Action
It is suggested that it may have similar targets to those of fentanyl analogs . Fentanyl and its analogs primarily target the μ-opioid receptors in the central nervous system .
Mode of Action
Based on its structural similarity to fentanyl analogs, it can be inferred that it likely acts as aμ-opioid receptor agonist . This means it binds to these receptors and activates them, leading to a series of downstream effects such as pain relief, sedation, and euphoria .
Biochemical Pathways
These include reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Fentanyl and its analogs are known for their high lipid solubility, which allows them to rapidly cross the blood-brain barrier and exert their effects .
Result of Action
Activation of μ-opioid receptors by fentanyl and its analogs typically results indecreased perception of pain, decreased reaction to pain, and increased pain tolerance . At the cellular level, this is often accompanied by decreased neuronal excitability and inhibition of neurotransmitter release .
Safety and Hazards
properties
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]-N-(1-phenylethyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-15(17-7-5-4-6-8-17)20-19(22)14-11-16-9-12-18(13-10-16)25(23,24)21(2)3/h4-10,12-13,15H,11,14H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZVVAVDHWKGMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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